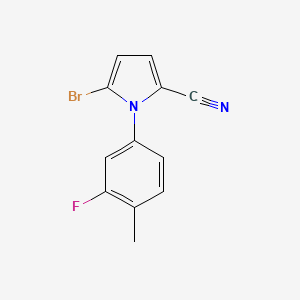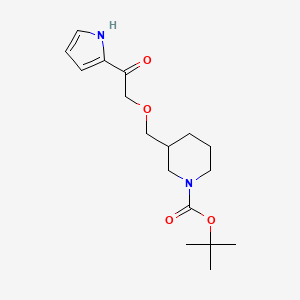
2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as MMTDP, is a chemical compound that has been used in scientific research for its unique properties. MMTDP is a pyridine derivative that contains a boron atom and a thiomethyl group. This compound has been synthesized using various methods and has been studied for its potential applications in biochemical and physiological research.
Scientific Research Applications
Synthesis and Structural Analysis
The scientific research applications of 2-Methyl-6-(methylthio)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily focus on its role as an intermediate in the synthesis of complex boric acid esters and its structural analysis through various spectroscopic and crystallographic techniques. Studies highlight its synthesis via substitution reactions and the confirmation of its structure using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures of related compounds have been optimized using density functional theory (DFT), showing consistency with crystal structures obtained from X-ray diffraction. Additionally, the molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, revealing some of their physicochemical properties (Huang et al., 2021).
Chemical Reactivity and Building Blocks
Another study focuses on the structural differences and chemical reactivity between regioisomers of pyridin-2-ylboron derivatives, including those similar to the target molecule. This research sheds light on their stability and reactivity, essential for developing new chemical syntheses and applications. Theoretical calculations further elucidate the molecular orbitals, helping to explain observed differences in chemical behavior (Sopková-de Oliveira Santos et al., 2003).
Application in Catalysis and Luminescent Materials
The compound's utility extends to catalysis, as demonstrated in research on enantioselective borane reduction of benzyl oximes. This process emphasizes the compound's potential as a catalyst or catalytic intermediate for producing chiral amines, crucial in pharmaceutical synthesis (Huang et al., 2010). Furthermore, studies on luminescent properties of fluorene copolymers bearing DCM pendants, involving similar boric acid ester structures, indicate potential applications in developing new luminescent materials. The copolymers exhibit distinct absorption peaks and photoluminescence, highlighting the role of such compounds in electronics and photonics (Cheon et al., 2005).
properties
IUPAC Name |
2-methyl-6-methylsulfanyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO2S/c1-9-10(7-8-11(15-9)18-6)14-16-12(2,3)13(4,5)17-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUBECJIWRZDAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




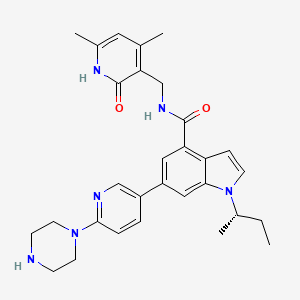
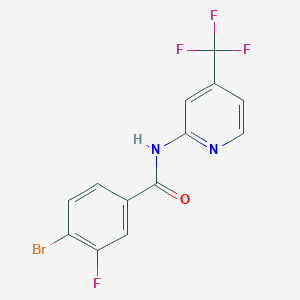

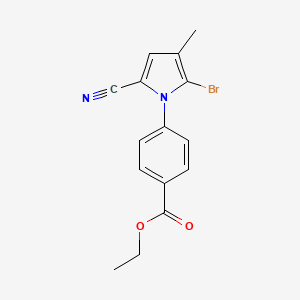
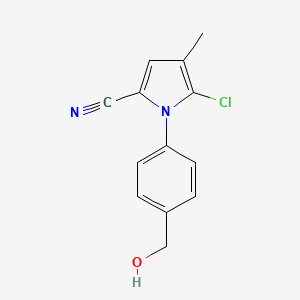

![5-Chloro-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239108.png)
![5-Bromo-4-methyl-1-(4-((7-methyl-2-propyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-1H-pyrrole-2-carbonitrile](/img/structure/B3239116.png)


